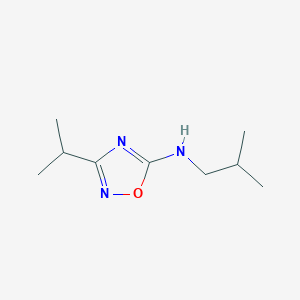

n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine

Description

n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an isopropyl group at position 3 and an isobutylamine moiety at position 3. Its molecular formula is C₉H₁₈N₄O, with a molecular weight of 183.25 g/mol . This compound is a white crystalline solid with a melting point range of 130–135°C, as inferred from structurally similar analogs .

Synthetically, the compound is prepared via cyclization reactions involving oxadiazole precursors, with isopropyl and isobutyl groups introduced through alkylation or substitution steps . It serves primarily as an intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyes .

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

N-(2-methylpropyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C9H17N3O/c1-6(2)5-10-9-11-8(7(3)4)12-13-9/h6-7H,5H2,1-4H3,(H,10,11,12) |

InChI Key |

UPQXIFMVWYWDRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=NC(=NO1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method is the reaction of an amidoxime with an isobutyl isocyanate under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, where amidoximes are reacted with carboxyl derivatives or aldehydes in the presence of inorganic bases . This method is advantageous due to its efficiency and simplicity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

Oxidation: Nitro derivatives

Reduction: Reduced amine derivatives

Substitution: Substituted oxadiazole derivatives

Scientific Research Applications

n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity . The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Notes:

- The isobutyl and isopropyl groups in the target compound confer moderate steric bulk compared to aromatic (e.g., phenyl) or cycloaliphatic (e.g., cyclohexyl) substituents. This results in a lower melting point than Ox4 (144–146°C) but similar to its simpler analog, 3-isopropyl-1,2,4-oxadiazol-5-amine .

Stability and Commercial Viability

- The target compound’s branched alkyl groups likely enhance stability compared to nitro-substituted analogs (), which decompose at lower temperatures (e.g., 117°C for LLM-201) .

- Its discontinued commercial status () contrasts with actively researched compounds like Ox4, reflecting niche demand or synthetic challenges.

Research Findings and Implications

Substituent Effects : Branched alkyl groups (isobutyl/isopropyl) balance lipophilicity and steric bulk, making the target compound suitable for synthetic intermediates. Cyclohexyl or aromatic substituents, as in Ox4, improve target binding in antiparasitic applications .

Thermal Stability : The absence of electron-withdrawing groups (e.g., nitro) in the target compound prevents the instability seen in energetic oxadiazoles .

Synthetic Flexibility : The 1,2,4-oxadiazole core allows diverse functionalization, enabling applications ranging from pharmaceuticals () to materials science ().

Biological Activity

N-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole ring, characterized by its five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms, plays a crucial role in the compound's pharmacological properties. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Structural Characteristics

The molecular formula of this compound is CHNO. Its molecular weight is approximately 183.25 g/mol. The presence of alkyl groups on the oxadiazole ring may influence its solubility and biological activity compared to other similar compounds.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities:

- Antimicrobial Properties : Oxadiazoles have shown significant antibacterial and antifungal effects. For instance, derivatives similar to this compound have demonstrated activity against various microbial strains .

- Anticancer Activity : The structural modifications in oxadiazole derivatives enhance interactions with biological targets involved in cancer proliferation and apoptosis. Some studies suggest that this compound could exhibit anticancer properties through these mechanisms .

- Anti-inflammatory Effects : Compounds within this class have been reported to possess anti-inflammatory activities, potentially making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structure. The SAR studies indicate that the specific arrangement of functional groups on the oxadiazole ring significantly impacts its interaction with biological targets. For example:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 5-Isopropyl-1,3,4-oxadiazol-2-amine | CHNO | Antimicrobial |

| 3-Isopropyl-1,2,4-oxadiazol | CHNO | Intermediate in drug synthesis |

| N-Isobutyl derivatives | Variable | Diverse biological activities |

The unique combination of alkyl groups in n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amines may lead to novel interactions within biological systems that warrant further investigation .

Case Studies

Several studies have explored the biological potential of oxadiazole derivatives:

- Proteasome Inhibition : A study identified a related oxadiazole compound as a potent proteasome inhibitor with an IC value of 0.60 μM in vitro. This highlights the potential for similar compounds like this compound to exhibit inhibitory effects on critical cellular pathways .

- Antiviral Activity : Research has also indicated that oxadiazoles can inhibit viral replication processes. The modification of the oxadiazole structure can enhance binding affinity to viral targets .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for evaluating its therapeutic potential. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) are necessary to predict how this compound behaves in biological systems.

Q & A

Q. What are reliable synthetic routes for n-Isobutyl-3-isopropyl-1,2,4-oxadiazol-5-amine?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, triethylamine is often used as a base to facilitate coupling between the oxadiazole core and the isobutyl/isopropyl substituents. Silica gel chromatography is recommended for purification to achieve >99% HPLC purity, as demonstrated for structurally related oxadiazole derivatives . Key steps include:

- Reagent selection : Triethylamine for deprotonation and activation.

- Purification : Gradient elution with ethyl acetate/hexane mixtures.

- Characterization : H NMR to confirm isomer ratios (e.g., 2:1 or 4:1 in related compounds) and LC-MS for molecular weight validation .

Q. How can structural isomerism in this compound be resolved experimentally?

Isomerism arising from rotational restrictions or substituent positioning can be analyzed via:

- NMR spectroscopy : H and C NMR to detect splitting patterns indicative of isomer populations (e.g., 2:1 or 4:1 ratios in analogous compounds) .

- Chromatography : Reverse-phase HPLC to separate isomers, with mobile phase optimization (e.g., acetonitrile/water gradients) .

- X-ray crystallography : For unambiguous confirmation, though this requires high-quality single crystals .

Advanced Research Questions

Q. What strategies mitigate discrepancies in spectral data during structural validation?

Contradictions in NMR or mass spectra can arise from impurities, solvent effects, or dynamic processes. Address these by:

- Multi-technique validation : Cross-check with C NMR, LC-MS, and IR spectroscopy.

- Solvent screening : Use deuterated solvents (e.g., DMSO-d or CDCl) to assess solvent-induced shifts .

- Literature benchmarking : Compare data with structurally similar oxadiazoles (e.g., 3-phenyl-1,2,4-oxadiazol-5-amine; density: 1.276 g/cm, boiling point: 332.3°C) .

Q. How can the pharmacological potential of this compound be evaluated?

Prioritize assays based on structural analogs:

- Proteasome inhibition : Test against 20S proteasome activity (IC determination) using fluorogenic substrates, as seen in isopropylamide-oxadiazole hybrids .

- Diuretic activity : Evaluate sodium/potassium excretion in rodent models, inspired by oxadiazol-3-amine derivatives showing amiloride-like effects .

- SAR studies : Modify the isobutyl/isopropyl groups to assess steric and electronic impacts on bioactivity .

Q. What computational methods predict the reactivity of the oxadiazole core in this compound?

- DFT calculations : Optimize geometry using Gaussian or ORCA to assess electron density at the oxadiazole N/O atoms, predicting sites for electrophilic/nucleophilic attacks.

- Molecular docking : Screen against target proteins (e.g., proteasome β5 subunit) using AutoDock Vina, leveraging crystallographic data from related inhibitors .

- Solubility prediction : Use COSMO-RS to estimate solubility in polar/nonpolar solvents, critical for formulation .

Methodological Tables

Table 1. Key Analytical Parameters for Oxadiazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.